2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide
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Overview
Description
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps. One common method involves the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with benzyl chloride to form 5-(benzylsulfanyl)-1,3,4-thiadiazole. This intermediate is then reacted with 2-chloro-N-(4-sulfamoylphenyl)acetamide under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The nitro group in the sulfamoylphenyl moiety can be reduced to an amine.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Various alkylating or arylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl groups would yield sulfoxides or sulfones, while reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide involves its interaction with various molecular targets. The compound is believed to inhibit specific enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer activity could be related to the inhibition of cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide: This compound has a similar thiadiazole core but with different substituents, leading to different biological activities.
2-{[5-(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl-N-(3,4-difluorophenyl)acetamide: This compound has a chlorobenzyl group instead of a benzyl group, which may affect its reactivity and biological properties.
Uniqueness
The uniqueness of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide lies in its specific combination of functional groups, which confer a distinct set of chemical and biological properties
Properties
Molecular Formula |
C17H16N4O3S4 |
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Molecular Weight |
452.6 g/mol |
IUPAC Name |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C17H16N4O3S4/c18-28(23,24)14-8-6-13(7-9-14)19-15(22)11-26-17-21-20-16(27-17)25-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,22)(H2,18,23,24) |
InChI Key |
SXQYTBDSUORZHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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